![molecular formula C15H18N4O4 B13996024 N~2~-[2-(3,4-Dimethoxyphenyl)ethyl]-5-nitropyridine-2,3-diamine CAS No. 2853-44-3](/img/structure/B13996024.png)
N~2~-[2-(3,4-Dimethoxyphenyl)ethyl]-5-nitropyridine-2,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Pyridinediamine,N2-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitro- is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with diamine groups at positions 2 and 3, a nitro group at position 5, and a 3,4-dimethoxyphenylethyl group attached to the nitrogen atom at position 2. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Pyridinediamine,N2-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitro- typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the reaction of 2,3-diaminopyridine with 3,4-dimethoxyphenylacetaldehyde under acidic conditions to form the intermediate Schiff base, which is then reduced to the corresponding amine. The nitro group can be introduced through nitration using a mixture of concentrated nitric and sulfuric acids .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3-Pyridinediamine,N2-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can yield the corresponding amine.
Substitution: The diamine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2,3-Pyridinediamine,N2-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3-Pyridinediamine,N2-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitro- involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Diaminopyridine: Lacks the nitro and 3,4-dimethoxyphenylethyl groups.
3,4-Dimethoxyphenylethylamine: Lacks the pyridine ring and nitro group.
5-Nitro-2,3-diaminopyridine: Lacks the 3,4-dimethoxyphenylethyl group.
Uniqueness
2,3-Pyridinediamine,N2-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitro- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro group and the 3,4-dimethoxyphenylethyl group enhances its potential for diverse applications in research and industry .
Properties
CAS No. |
2853-44-3 |
|---|---|
Molecular Formula |
C15H18N4O4 |
Molecular Weight |
318.33 g/mol |
IUPAC Name |
2-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitropyridine-2,3-diamine |
InChI |
InChI=1S/C15H18N4O4/c1-22-13-4-3-10(7-14(13)23-2)5-6-17-15-12(16)8-11(9-18-15)19(20)21/h3-4,7-9H,5-6,16H2,1-2H3,(H,17,18) |
InChI Key |
BGLNCUDXVYXXOG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=C(C=C(C=N2)[N+](=O)[O-])N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


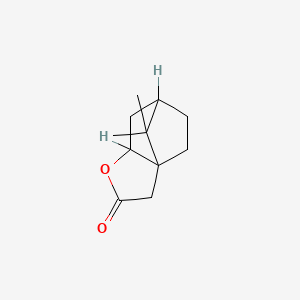
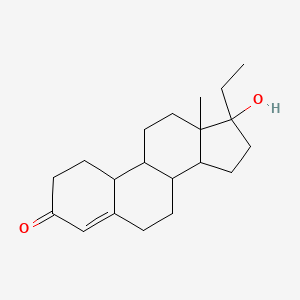
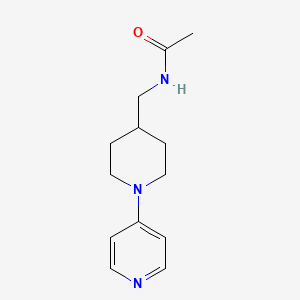
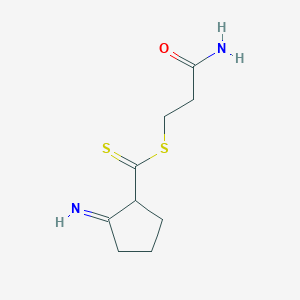

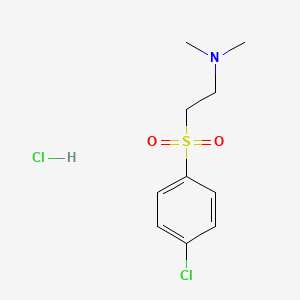
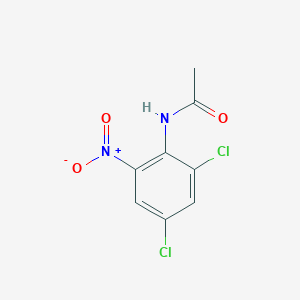
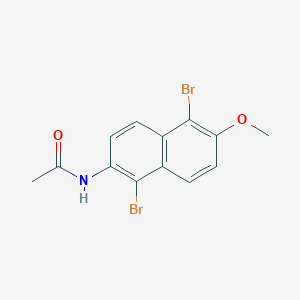
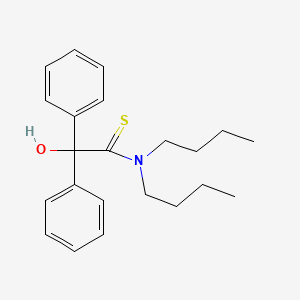
![N-[2-(4-Fluorophenyl)-1,1-dimethylethyl]acetamide](/img/structure/B13995997.png)
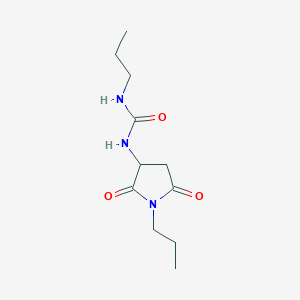
![4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide](/img/structure/B13996007.png)


